molecular formula C18H21N3O4 B6578578 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one CAS No. 1171652-95-1

1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one

Cat. No. B6578578
CAS RN: 1171652-95-1
M. Wt: 343.4 g/mol
InChI Key: LSYMJCYVTBNINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one” is a complex organic molecule. It contains a benzodioxol group, an oxadiazol group, and a piperidin group . It’s worth noting that the benzodioxol group is a common motif in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The benzodioxol group consists of a benzene ring fused with a 1,3-dioxolane ring. The oxadiazol group is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The piperidin group is a six-membered ring containing five carbon atoms and one nitrogen atom .

Scientific Research Applications

Stimulant Properties

This compound is also known as Eutylone, a stimulant and empathogenic substance created in the 1960s, categorized as a designer drug . It was initially documented by the EMCDDA in 2014 and gained global prevalence between 2019 and 2020 .

Recreational Use

Eutylone is not a naturally occurring substance but rather a synthetic cathinone . In 2021, it stood out as the most frequently identified cathinone by the Drug Enforcement Administration in the United States .

Synthesis

The procedure includes the α- bromination of the 1-(2H-1,3-benzodioxol-5-yl)butan-1-one precursor and formation of the 1-(2H-1,3-benzodioxol-5-yl)-2-bromobutan-1-one intermediate. Reaction with N-ethylamine gives eutylone, which may then be converted into its hydrochloride salt .

Anticancer Evaluation

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . They were synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Study

A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Protodeboronation

The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . Pinacol boronic esters are highly valuable building blocks in organic synthesis .

Future Directions

The future directions for this compound could involve further studies to elucidate its synthesis, reactivity, mechanism of action, and biological activity. Given the bioactivity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-2-4-16(22)21-8-3-5-13(10-21)18-20-19-17(25-18)12-6-7-14-15(9-12)24-11-23-14/h6-7,9,13H,2-5,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYMJCYVTBNINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.